molecular formula C16H11NO3 B1605652 4-(4-Hydroxyanilino)-1,2-dihydronaphthalene-1,2-dione CAS No. 75140-07-7

4-(4-Hydroxyanilino)-1,2-dihydronaphthalene-1,2-dione

Cat. No. B1605652
CAS RN: 75140-07-7
M. Wt: 265.26 g/mol
InChI Key: ZBFVKGMCQZUOEW-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a compound can be determined by various spectroscopic methods. For “4-(4-Hydroxyanilino)-4-oxobutanoic acid”, the InChI key is GTGJPSXOXNMQKV-UHFFFAOYSA-N . This key can be used to retrieve the 3D structure of the molecule from databases.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its form, molecular weight, and other characteristics. For “4-(4-Hydroxyanilino)-4-oxobutanoic acid”, it is a solid with a molecular weight of 209.20 . Its InChI is 1S/C10H11NO4/c12-8-3-1-7(2-4-8)11-9(13)5-6-10(14)15/h1-4,12H,5-6H2,(H,11,13)(H,14,15) .

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. Unfortunately, the specific mechanism of action for “4-(4-Hydroxyanilino)-1,2-dihydronaphthalene-1,2-dione” is not available in the searched resources .

Safety and Hazards

The safety and hazards of a compound refer to its potential risks and precautions needed when handling it. For “4-(4-Hydroxyanilino)-4-oxobutanoic acid”, it has been classified as Acute Tox. 4 Oral - Eye Irrit. 2 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) .

Future Directions

The future directions of a compound refer to its potential applications and research directions. Unfortunately, specific future directions for “4-(4-Hydroxyanilino)-1,2-dihydronaphthalene-1,2-dione” are not available in the searched resources .

properties

IUPAC Name

4-(4-hydroxyanilino)naphthalene-1,2-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11NO3/c18-11-7-5-10(6-8-11)17-14-9-15(19)16(20)13-4-2-1-3-12(13)14/h1-9,17-18H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBFVKGMCQZUOEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=O)C2=O)NC3=CC=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50298672
Record name 4-(4-Hydroxyanilino)naphthalene-1,2-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50298672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Hydroxyanilino)-1,2-dihydronaphthalene-1,2-dione

CAS RN

75140-07-7
Record name NSC125255
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=125255
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-(4-Hydroxyanilino)naphthalene-1,2-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50298672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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